Pendant Reactivity: Bromomethyl Group Enables Post-Polymerization Functionalization
5-(Bromomethyl)-5-methyl-1,3-dioxan-2-one (BMTC) contains a pendant bromomethyl group that is absent in the parent compound, Trimethylene Carbonate (TMC). This bromomethyl group serves as a reactive handle. While TMC polymerization yields a non-functional polycarbonate, BMTC enables quantitative post-polymerization functionalization. Specifically, the pendant bromo groups on the resulting polymer, poly(BMTC-co-L-lactide), were transformed into azides, which then proceeded with the azide-alkyne click reaction smoothly and quantitatively at room temperature [1].
| Evidence Dimension | Availability of a pendant reactive handle for post-polymerization functionalization |
|---|---|
| Target Compound Data | Pendant bromomethyl group enables quantitative transformation to azides and subsequent click chemistry [1] |
| Comparator Or Baseline | Trimethylene Carbonate (TMC): No pendant reactive group; polymer is non-functional |
| Quantified Difference | Target compound allows for post-polymerization functionalization; TMC does not |
| Conditions | Polymerization of BMTC with L-lactide, followed by azide transformation and click reaction at room temperature [1] |
Why This Matters
This enables the synthesis of advanced polymer architectures for targeted applications (e.g., drug delivery, bioconjugation) which is impossible with TMC.
- [1] Li, L., Zhai, H., Wang, T., Qiu, X., Qiang, N., Dong, P., Bai, Y., Peng, A.-Y., & Quan, D. (2019). Bromine-functionalized poly(carbonate-co-lactide)s: Synthesis, characterization and post-polymerization functionalization. Polymer, 178, 121705. DOI: 10.1016/j.polymer.2019.121705 View Source
